molecular formula C22H30N4O4 B10929149 Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10929149
M. Wt: 414.5 g/mol
InChI Key: SPGAAVQLHUYNDE-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a piperidine moiety, and various functional groups that contribute to its reactivity and utility in different fields.

Preparation Methods

The synthesis of Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the tetrahydropyrimidine core. This core is then functionalized with the piperidine moiety and other substituents through a series of reactions, including condensation, alkylation, and esterification. Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their reactivity, biological activity, and applications

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-[(4-carbamoylpiperidin-1-yl)methyl]-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C22H30N4O4/c1-3-26-17(14-25-12-10-16(11-13-25)20(23)27)18(21(28)30-4-2)19(24-22(26)29)15-8-6-5-7-9-15/h5-9,16,19H,3-4,10-14H2,1-2H3,(H2,23,27)(H,24,29)

InChI Key

SPGAAVQLHUYNDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCC(CC3)C(=O)N

Origin of Product

United States

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